5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
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Overview
Description
5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors.
Preparation Methods
The synthesis of 5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,7-dichloro-3-cyclopentyl-1H-pyrazolo[4,3-d]pyrimidine with methylating agents. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate .
Chemical Reactions Analysis
5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has shown potential as a kinase inhibitor, making it a valuable tool in studying cell signaling pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine involves the inhibition of specific kinases. It binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern and biological activity. Similar compounds include:
5,7-Dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine: This compound has similar structural features but different substituents, leading to variations in biological activity.
5,7-Dichloro-3-propyl-1H-pyrazolo[4,3-d]pyrimidine: Another structurally related compound with different alkyl groups.
Properties
Molecular Formula |
C11H12Cl2N4 |
---|---|
Molecular Weight |
271.14 g/mol |
IUPAC Name |
5,7-dichloro-3-cyclopentyl-1-methylpyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C11H12Cl2N4/c1-17-9-8(14-11(13)15-10(9)12)7(16-17)6-4-2-3-5-6/h6H,2-5H2,1H3 |
InChI Key |
IXUQFRLHLYSOBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=N1)C3CCCC3)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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